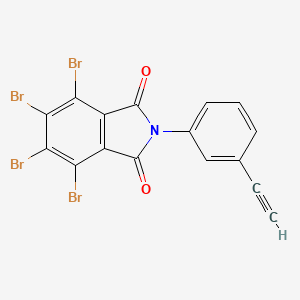
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as TBPI and is a member of the isoindole family of compounds. TBPI is known for its high thermal stability and resistance to oxidation, making it an attractive candidate for use in a variety of applications.
Mecanismo De Acción
The mechanism of action of TBPI is not well understood at this time. However, it is believed that TBPI may interact with electron-rich molecules, leading to the formation of charge-transfer complexes. These complexes may then facilitate the transport of charge through the material, leading to its excellent charge-transport properties.
Biochemical and Physiological Effects:
TBPI has not been extensively studied for its biochemical and physiological effects. However, it is believed that TBPI is relatively non-toxic and has low levels of cytotoxicity, making it a potentially safe candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBPI is its high thermal stability and resistance to oxidation. This makes it an attractive candidate for use in high-temperature and high-pressure environments. However, TBPI is also relatively insoluble in many solvents, which can make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are several potential future directions for research on TBPI. One area of interest is in the development of new organic electronic devices using TBPI as a key component. Another area of interest is in the use of TBPI in biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Additionally, further research is needed to fully understand the mechanism of action of TBPI and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of TBPI is a complex process that requires several steps. The first step involves the reaction of 3-ethynylphenylboronic acid with 4,5,6,7-tetrabromo-2,3-dihydroxybenzoic acid to form the corresponding ester. This ester is then subjected to a cyclization reaction using a strong acid catalyst to form the final product, TBPI.
Aplicaciones Científicas De Investigación
TBPI has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of TBPI is in the field of organic electronics. TBPI has been shown to have excellent charge-transport properties, making it an attractive candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
IUPAC Name |
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5Br4NO2/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPTKKCMHTOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5Br4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5005017.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzyl)piperazine](/img/structure/B5005031.png)
![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)
![4-(4-bromophenyl)-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005053.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)
![1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5005098.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)
